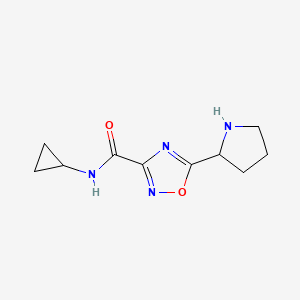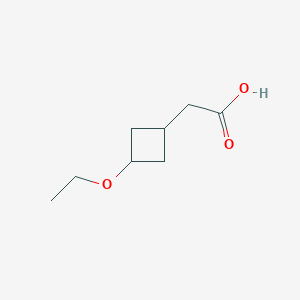![molecular formula C8H15Cl2N B1379692 2-(2-Chloroethyl)-2-azabicyclo[2.2.1]heptane hydrochloride CAS No. 1438268-76-8](/img/structure/B1379692.png)
2-(2-Chloroethyl)-2-azabicyclo[2.2.1]heptane hydrochloride
概要
説明
“2-(2-Chloroethyl)-2-azabicyclo[2.2.1]heptane hydrochloride” is a chemical compound that is related to the bicyclo[2.2.1]heptane structure . The bicyclo[2.2.1]heptane scaffold is a privileged molecular structure embedded in numerous compounds with various functions .
Synthesis Analysis
The synthesis of related compounds, such as bicyclo[2.2.1]heptane-1-carboxylates, has been achieved through an organocatalytic formal [4 + 2] cycloaddition reaction . This reaction allows for rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .Chemical Reactions Analysis
The chemical reactions involving similar compounds, such as bicyclo[2.2.1]heptane derivatives, have been studied. A sequential Diels Alder reaction/rearrangement sequence was developed for the synthesis of diverse functionalized bicyclo[2.2.1]heptanes .科学的研究の応用
Synthesis and Structural Analysis
The scientific interest in 2-(2-Chloroethyl)-2-azabicyclo[2.2.1]heptane hydrochloride primarily lies in its synthesis and structural analysis, serving as a basis for further chemical and pharmacological studies. The compound is related to a class of bicyclic structures that have been explored for various synthetic applications, including the synthesis of analogues and derivatives with potential biological activities.
One notable study involves the synthesis of 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, a rigid non-chiral analogue of 2-aminoadipic acid, which was synthesized from dimethyl- meso -2,5-dibromohexanedioate. This process highlights the compound's utility in creating structurally constrained analogues of biologically relevant molecules (Kubyshkin, Mikhailiuk, & Komarov, 2007).
Another research direction involves the structural characterization of 7-azabicyclo[2.2.1]heptane, as seen in the analysis of its parent ring as 7-azabicyclo[2.2.1]heptan-7-ium chloride. This work underscores the significance of the core bicyclic structure in the context of molecular architecture and potential pharmacophoric features (Britvin & Rumyantsev, 2017).
Chemical Transformations and Derivatives
Research also delves into the chemical transformations and potential applications of the 2-azabicyclo[2.2.1]heptane scaffold in synthesizing various derivatives. For instance, a study described a facile route to 6-substituted 2-azabicyclo[2.2.1]heptanes, demonstrating the versatility of the bicyclic system for generating compounds with potential biological relevance (Portoghese & Sepp, 1973).
Safety and Hazards
将来の方向性
The future directions for the study and application of “2-(2-Chloroethyl)-2-azabicyclo[2.2.1]heptane hydrochloride” and related compounds could involve the development of more efficient reactions to access bicyclic ketone derivatives, particularly those bearing a bicyclo[2.2.1]heptane or bicyclo[3.2.1]octane skeleton . These compounds could have potential applications in various fields, including medicine and perfumery .
作用機序
Target of Action
The primary target of 2-(2-Chloroethyl)-2-azabicyclo[2.2.1]heptane hydrochloride is the CXC chemokine receptor 2 (CXCR2) . CXCR2 is a G-protein coupled receptor that corresponds to cytokines of the CXC chemokine family . It plays a significant role in the body’s immune response and has been linked to various types of cancer .
Mode of Action
The compound interacts with its target, CXCR2, by acting as an antagonist This means it binds to the receptor and inhibits its normal function
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the immune response, given the role of CXCR2. The compound’s antagonistic action on CXCR2 can disrupt the normal functioning of the immune system, potentially affecting the body’s ability to respond to infections and inflammation . .
Pharmacokinetics
The pharmacokinetic properties of 2-(2-Chloroethyl)-2-azabicyclo[22It’s worth noting that the compound has demonstrated high stability in simulated intestinal fluid (sif) and simulated gastric fluid (sgf), as well as in rat and human plasma . This suggests that the compound may have good bioavailability, but further studies are needed to confirm this.
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its interaction with CXCR2. As an antagonist of CXCR2, the compound could potentially inhibit the receptor’s normal functions, which include mediating immune responses and inflammation . This could have various effects at the cellular level, depending on the specific context and environment.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH and temperature could potentially affect the compound’s stability and its interaction with CXCR2 . .
特性
IUPAC Name |
2-(2-chloroethyl)-2-azabicyclo[2.2.1]heptane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClN.ClH/c9-3-4-10-6-7-1-2-8(10)5-7;/h7-8H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAOJIVMJJQMOFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CN2CCCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


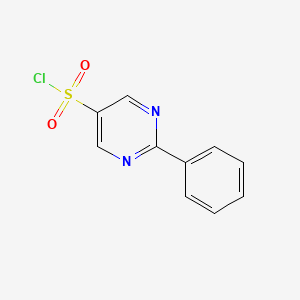
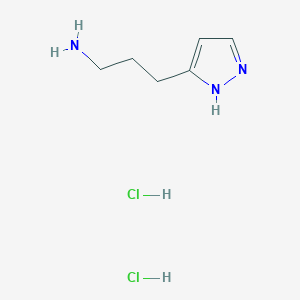
![tert-butyl 2-amino-5,7-dimethyl-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B1379615.png)
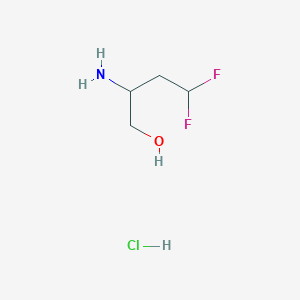
![[4-(Prop-2-yn-1-ylsulfanyl)phenyl]methanol](/img/structure/B1379617.png)
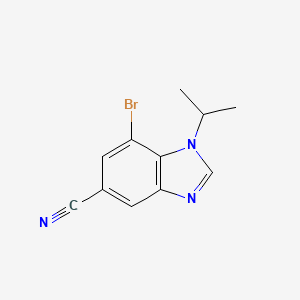
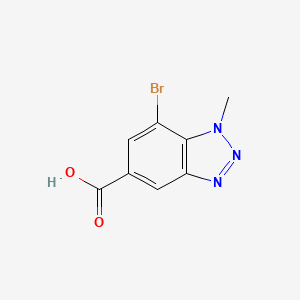


![Tert-butyl 4-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate](/img/structure/B1379622.png)

